molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Cat. No.: B613801
CAS No.: 7355-55-7
M. Wt: 150.14 g/mol
InChI Key: OLAFFPNXVJANFR-UHFFFAOYSA-N
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Description

7-Deazaguanine is a modified nucleobase that plays a significant role in the molecular biology of DNA and tRNA. It is a derivative of guanine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification is crucial for various biological processes, including the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions .

Mechanism of Action

7-Deazaguanine: primarily targets the cellular machinery involved in nucleic acid metabolism. Specifically, it interacts with enzymes responsible for guanine biosynthesis and incorporation into RNA and DNA.

Biochemical Pathways:

This compound: impacts several pathways:

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of 7-deazaguanine involves a multistep conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0). This process is catalyzed by a series of enzymes, including FolE, QueD, QueE, and QueC . The key intermediate, preQ0, is then further modified to produce various derivatives of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of bacteria that possess the necessary biosynthetic pathways. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .

Scientific Research Applications

7-Deazaguanine and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes this compound a versatile compound in molecular biology .

Properties

IUPAC Name

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFFPNXVJANFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223745
Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-55-7
Record name 7-Deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7355-55-7
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Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M
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Synthesis routes and methods I

Procedure details

A mixture of 2,4-diamino-6-hydroxypyrimidine (300 g, 2.37 mol), chloroacetaldehyde (50% aq. solution, 382 g, 2.43 mol, 303 mL, 1.02 eq.), sodium acetate (195 g, 2.37 mol), DMF (2.5 L), and water (360 mL) was stirred mechanically at rt for 2 days. The resulting solid was collected by filtration, and washed with water (50 mL×3). The mother liquor was concentrated to give additional material which was washed with water (50 mL×3). The combined solid materials were recrystallized from MeOH to give the title compound as a white powder (186 g, 52% yield, HPLC purity: 100%). tR: 2.21 min. 1H-NMR (DMSO-d6) δ 11.00 (br. s, 1H), 10.33 (br. s, 1H), 6.63 (q, 1H), 6.21 (q, 1H), 6.12 (br. s, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
303 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-diamino-6-hydroxypyrimidine (20.0 g, 159 mmol) and NaOAc (26.0 g, 317 mmol) in H2O (300 mL) at 65° C. was added a solution of chloroacetaldehyde (22.0 mL, 50% in H2O, 173 mmol) in H2O (22 mL) dropwise for 90 min. The mixture was stirred at 65° C. for an additional 2 h and cooled to room temperature. The reaction mixture was concentrated in vacuo to one third of its original volume and stored at 4° C. for 16 h. The light pink precipitates were filtered, washed with an ice cold H2O (5 mL), and dried under high vacuum for 16 h. The precipitates were placed in Soxhlet extractor and refluxed with methanol (200 mL) for 24 h. The methanol was concentrated to give 13.3 g (56%) of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a light pink solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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